1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium
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Overview
Description
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often involves the use of high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The compound can be produced in large quantities using continuous flow reactors and other advanced manufacturing technologies .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring. These derivatives often exhibit unique chemical and biological properties .
Scientific Research Applications
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron donor, which allows it to participate in redox reactions and influence the electronic properties of materials. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Known for its anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA).
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Used as an n-type dopant in organic electronics.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its ability to participate in a wide range of chemical reactions. Its versatility in both chemical and biological applications makes it a valuable compound for research and industrial use .
Properties
CAS No. |
769-15-3 |
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Molecular Formula |
C9H13N2+ |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C9H12N2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3/p+1 |
InChI Key |
GEPFDEGNEBYCSR-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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